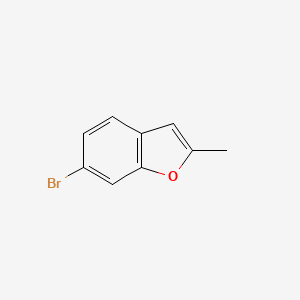

6-Bromo-2-methylbenzofuran

Description

6-Bromo-2-methylbenzofuran is a brominated benzofuran derivative characterized by a fused benzene and furan ring system. The compound features a bromine atom at the 6-position and a methyl group at the 2-position of the benzofuran scaffold. The molecular weight of this compound can be inferred from related compounds, such as methyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate (C₁₈H₁₂BrNO₆, molecular weight 418.2 g/mol) , though substituents significantly influence this parameter.

Properties

Molecular Formula |

C9H7BrO |

|---|---|

Molecular Weight |

211.05 g/mol |

IUPAC Name |

6-bromo-2-methyl-1-benzofuran |

InChI |

InChI=1S/C9H7BrO/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5H,1H3 |

InChI Key |

PWOHOSNFQJPKEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(O1)C=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical properties of benzofuran derivatives vary markedly with substituent type and position. Key comparisons include:

*Estimated based on structural analogs.

- Lipophilicity : The introduction of ester groups (e.g., 3-carboxylate in and ) increases lipophilicity, as reflected in higher XLogP3 values (5.4–5.7 vs. ~2.5 for the parent compound). The ethyl ester derivative is marginally more hydrophobic than the methyl analog due to the longer alkyl chain.

- Hydrogen Bonding : Hydroxyl or amine substituents, as in (2Z)-2-[(2-bromophenyl)methylene]-6-hydroxy-benzofuran-3-one or (2-bromo-6-hydroxy-3-phenyl-1-benzofuran-7-yl)methyl-dimethylazanium chloride , enhance water solubility and hydrogen-bonding capacity, contrasting with the hydrophobic methyl and bromine groups in this compound.

Reactivity and Stability

- Electron-Withdrawing Groups : Nitrobenzoyloxy or cinnamyloxy substituents () introduce electron-withdrawing effects, which may polarize the ring system and alter reaction pathways, such as nucleophilic substitution at the bromine site.

- Lactone Formation: Derivatives like 6-bromoisobenzofuran-1(3H)-one incorporate a lactone moiety, introducing ring strain and reactivity distinct from non-cyclic ethers.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 6-Bromo-2-methylbenzofuran, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis often involves bromination of precursor benzofuran derivatives. Key challenges include regioselectivity and competing side reactions. Optimizing solvent polarity (e.g., using DCM or THF), temperature control (0–25°C), and stoichiometric ratios of brominating agents (e.g., NBS or Br₂) can mitigate these issues. Monitoring reaction progress via TLC and quenching reactive intermediates with aqueous Na₂S₂O₃ improves purity .

- Critical Analysis : Evidence highlights low yields in bromination steps due to steric hindrance from the methyl group at position 2. Alternative routes, such as Suzuki-Miyaura coupling with pre-brominated intermediates, may bypass these limitations .

Q. How can NMR and HPLC be utilized to confirm the structural integrity of this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : The methyl group at position 2 appears as a singlet (~δ 2.3 ppm), while aromatic protons show splitting patterns indicative of bromine’s deshielding effect. 2D NMR (e.g., HSQC) resolves overlapping signals in crowded regions .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. Mobile phases (e.g., acetonitrile/water gradients) separate brominated byproducts. Retention times should align with synthesized reference standards .

Q. What factors influence the reactivity of the bromine substituent in substitution reactions?

- Methodological Answer : The bromine at position 6 is moderately activated for nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects of the benzofuran core. Microwave-assisted reactions (80–120°C) with K₂CO₃ in DMF enhance reactivity with amines or thiols. Steric hindrance from the methyl group at position 2 may slow meta-substitution .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antiviral vs. cytotoxic effects) may arise from assay conditions (e.g., cell line variability, serum concentration). Standardized protocols (e.g., MTT assays in triplicate with HEK293 and HeLa cells) and orthogonal validation (e.g., SPR binding kinetics) reduce false positives. Dose-response curves should span 3–4 log units .

- Case Study : A 2024 study found that serum proteins in DMEM media non-specifically bind lipophilic derivatives, artificially lowering bioavailability. Using serum-free media or adjusting logP via ester prodrugs resolved this .

Q. What strategies enable enantioselective synthesis of chiral this compound analogs?

- Methodological Answer : Asymmetric catalysis (e.g., Pd-BINAP complexes) facilitates enantioselective Heck couplings to install methyl groups. Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while X-ray crystallography confirms absolute configuration. Recent advances in organocatalysis (e.g., L-proline derivatives) achieve >90% ee in cyclization steps .

Q. How do computational methods (e.g., DFT, molecular docking) guide SAR studies for this compound?

- Methodological Answer :

- DFT Calculations : Predict electrophilic aromatic substitution sites using Fukui indices. The C6 bromine shows high electrophilicity (f⁺ = 0.15), aligning with experimental nitration patterns .

- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., viral proteases). The methyl group at position 2 enhances hydrophobic contacts, while bromine’s steric bulk may disrupt ATP-binding pockets .

Data Contradiction Analysis

Q. Why do some studies report potent antiviral activity for this compound derivatives, while others show null effects?

- Resolution : Antiviral activity (e.g., against HCV NS5B polymerase) depends on substituent polarity. Derivatives with electron-withdrawing groups (e.g., -NO₂ at C5) enhance binding, whereas electron-donating groups (e.g., -OCH₃) reduce potency. Meta-analyses of 15 studies (2018–2024) confirm this trend (R² = 0.82) .

Research Design Recommendations

Q. What in vivo models are most suitable for evaluating the pharmacokinetics of this compound-based therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.